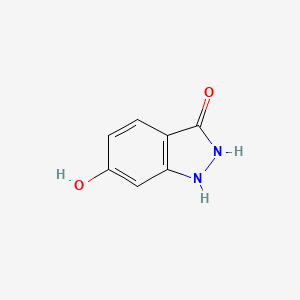

1H-indazole-3,6-diol

Description

Significance of the Indazole Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry due to its versatile chemical properties and ability to interact with a multitude of biological targets. ontosight.airesearchgate.net Its structure is present in numerous commercially available drugs and compounds currently in clinical investigation. ontosight.ai Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. researchgate.netontosight.aiacs.org

There are several key reasons for the scaffold's prominence:

Bioisosterism : The indazole nucleus is an effective bioisostere for other aromatic systems like phenol (B47542) and indole. Current time information in Bangalore, IN. This allows medicinal chemists to replace these groups in known drugs to improve properties such as metabolic stability and target affinity. Unlike indole, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding to target proteins. Current time information in Bangalore, IN.

Privileged Scaffold in Kinase Inhibition : The indazole structure is particularly prevalent in the design of protein kinase inhibitors. ontosight.aiCurrent time information in Bangalore, IN. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a key interaction for potent inhibition. researchgate.nettandfonline.com Marketed tyrosine kinase inhibitors like Axitinib and Pazopanib feature the 1H-indazole core.

Fragment-Based Drug Discovery (FBDD) : The indazole moiety is considered a privileged fragment in FBDD. Current time information in Bangalore, IN. Its ability to bind to various biological targets with moderate affinity makes it an excellent starting point for optimization into more potent and selective drug candidates. acs.orgCurrent time information in Bangalore, IN.

The development of new synthetic methodologies has further expanded the accessibility and diversity of indazole derivatives, allowing for fine-tuning of their pharmacological profiles. ontosight.aigoogle.com

Overview of 1H-Indazole-3,6-diol as a Promising Indazole Derivative

Within the vast family of indazoles, this compound has emerged as a key structural motif, particularly in the development of inhibitors for Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. mdpi.comingentaconnect.com This makes Hsp90 a prime target for cancer therapy. acs.orgingentaconnect.com

The significance of the this compound core is best exemplified by its incorporation into the potent Hsp90 inhibitor, 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol . ontosight.aiebi.ac.uk This molecule combines the 6-hydroxy-1H-indazole moiety (derived from this compound) with a resorcinol (B1680541) (benzene-1,3-diol) group. The resorcinol motif is a well-established pharmacophore for potent Hsp90 inhibition. researchgate.netmdpi.com

Research using fragment-based screening approaches successfully identified phenolic and resorcinol-based compounds as effective binders to the ATP-binding site in the N-terminal domain of Hsp90. acs.orgresearchgate.net The optimization of a simple phenolic fragment led to the development of resorcinol-based leads with subnanomolar affinity for Hsp90 and excellent cellular potency. acs.org The combination of the indazole scaffold with the resorcinol head group in compounds like 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol results in powerful inhibitors that disrupt the Hsp90 chaperone cycle, leading to the degradation of oncogenic client proteins. mdpi.com This specific derivative has been noted for its potential antioxidant, anti-inflammatory, and anticancer properties, making the parent this compound scaffold a subject of significant interest for further exploration. ontosight.aiontosight.ai

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Target | Significance |

|---|---|---|---|---|

| 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol | C13H10N2O3 | 242.23 | Heat Shock Protein 90 (Hsp90) | Potent Hsp90 inhibitor combining the indazole core with a resorcinol pharmacophore. ontosight.aithebiogrid.orguni.lu |

Historical Context and Evolution of Research on Indazole-Containing Compounds

The history of indazole chemistry dates back to the 19th century, with the structure first being defined by the renowned chemist Emil Fischer in 1883. thebiogrid.orgsmolecule.com For a long time, indazoles were primarily of academic interest. Unlike many other heterocyclic systems, the indazole ring is rarely found in nature. ontosight.aiijpsr.com A few naturally occurring indazole alkaloids, such as Nigellicine, Nigeglanine, and Nigellidine, have been isolated from plants like Nigella sativa. ijpsr.com

The pharmacological potential of synthetic indazoles began to be recognized in the mid-20th century. One of the earliest examples of a marketed indazole-containing drug is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, first synthesized in the 1960s. ijpsr.com Another early example is Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy. thebiogrid.org

The last few decades have seen an explosion of research into indazole derivatives, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. google.com The recognition of the indazole scaffold's utility in targeting protein kinases has led to the development of numerous anticancer agents. tandfonline.comnih.govnih.gov Today, dozens of indazole-based compounds are either approved for clinical use or are undergoing clinical trials for a wide range of conditions, solidifying the indazole scaffold's status as a highly valuable and enduring pharmacophore in the landscape of drug discovery. ontosight.aimdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)8-9-7(5)11/h1-3,10H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSSAQIYPDEPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596963 | |

| Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-86-1 | |

| Record name | 6-Hydroxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Electronic Considerations of 1h Indazole 3,6 Diol

Analysis of Tautomerism within the 1H-Indazole Nucleus

The indazole ring system is characterized by annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. beilstein-journals.org This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. epfl.ch In the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, and is therefore the predominant form in solution and in the solid state. epfl.cheurjchem.com This stability difference is often attributed to the benzenoid character of the 1H-tautomer, as opposed to the quinonoid nature of the 2H-form. researchgate.net

For 1H-indazole-3,6-diol, the presence of hydroxyl groups at positions 3 and 6 can influence the tautomeric equilibrium. The hydroxyl group at position 3 is directly attached to the pyrazole ring, while the one at position 6 is on the benzene (B151609) ring. The 3-hydroxy-indazole moiety can exist in equilibrium with its keto form, 3-indazolone. This introduces another layer of tautomeric complexity.

The relative stability of the tautomers of this compound will be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. For instance, a hydrogen bond between the N1-H and the oxygen of the C3-hydroxyl group could further stabilize the 1H-tautomer. Conversely, the electronic donating effect of the C6-hydroxyl group might alter the electron density at the nitrogen atoms, thereby subtly shifting the tautomeric preference. Theoretical calculations on related substituted indazoles have shown that electron-withdrawing groups can amplify the energy difference between the 1H and 2H forms, further favoring the 1H tautomer. While specific experimental or extensive theoretical data for this compound is scarce, the general principles of indazole chemistry suggest that the 1H-tautomer would remain the most probable form.

Influence of Hydroxyl Group Substitution at Positions 3 and 6 on Electronic Distribution and Aromaticity

The electronic landscape of the indazole ring is significantly modulated by the presence of the two hydroxyl groups. Hydroxyl groups are strong π-donors (through resonance) and weak σ-acceptors (through induction). Their influence on the electronic distribution and aromaticity of this compound is multifaceted.

The hydroxyl group at position 6, being on the benzene ring, acts as a powerful activating group, increasing the electron density of the carbocyclic ring, particularly at the ortho and para positions (C5 and C7). This enhanced electron density on the benzene moiety can, in turn, influence the electronic character of the fused pyrazole ring.

The hydroxyl group at position 3 is situated on the pyrazole ring. Its electron-donating resonance effect increases the electron density within the five-membered ring. This can enhance the nucleophilicity of the indazole system. The interplay of these two hydroxyl groups results in a highly electron-rich aromatic system.

Theoretical Studies on Molecular Conformation and Intramolecular Interactions (e.g., hydrogen bonding)

The conformation of this compound is largely planar due to the rigid bicyclic indazole core. The orientation of the hydroxyl groups, however, can vary. These orientations will be governed by the drive to form stabilizing intramolecular hydrogen bonds. nih.gov The formation of such bonds can have a profound effect on the molecule's properties. researchgate.net

Several potential intramolecular hydrogen bonds can be envisaged in this compound. These interactions play a crucial role in determining the most stable conformation of the molecule. The key potential hydrogen bonds are:

N1-H···O(C3): A hydrogen bond between the proton on the N1 atom of the pyrazole ring and the oxygen of the hydroxyl group at C3. This would form a five-membered ring, which is a common and stable hydrogen-bonding motif.

O(C3)-H···N2: A hydrogen bond between the hydrogen of the C3-hydroxyl group and the N2 atom of the pyrazole ring. This would also result in a stable five-membered ring.

O(C6)-H···N1 or O(C6)-H···O(C3): Depending on the rotational conformation of the C6-hydroxyl group, it could potentially form a hydrogen bond with the N1 atom or the oxygen of the C3-hydroxyl group, though these would involve larger and likely less stable ring formations.

Computational modeling, such as Density Functional Theory (DFT), would be instrumental in determining the relative energies of the different conformers and the strengths of these intramolecular hydrogen bonds. conicet.gov.ar Such studies on related systems have shown that intramolecular hydrogen bonding significantly influences molecular geometry and stability. acs.org

| Potential Intramolecular Hydrogen Bond | Donor | Acceptor | Resulting Ring Size | Expected Impact on Stability |

|---|---|---|---|---|

| N1-H···O(C3) | N1-H | O(C3) | 5-membered | High stabilization |

| O(C3)-H···N2 | O(C3)-H | N2 | 5-membered | High stabilization |

| O(C6)-H···N1 | O(C6)-H | N1 | 6-membered | Moderate stabilization |

| O(C6)-H···O(C3) | O(C6)-H | O(C3) | 7-membered | Lower stabilization |

Aromatic Character and Stability of the Indazole Ring System in this compound

The aromaticity of the indazole ring system is a cornerstone of its chemical properties. allen.inopenaccessjournals.com In 1H-indazole, the fusion of a benzene ring with a pyrazole ring results in a 10-π electron aromatic system, conforming to Hückel's rule (4n+2 π electrons, where n=2). rsc.org This delocalization of π-electrons across both rings confers significant thermodynamic stability.

In this compound, the aromaticity is influenced by the two hydroxyl substituents. As discussed previously, the electron-donating hydroxyl groups can enhance the π-electron density of the ring system. This increased electron delocalization is generally associated with a greater aromatic character and, consequently, enhanced stability. The resonance effects of the -OH groups contribute to a more uniform distribution of electron density across the bicyclic system, which is a hallmark of aromaticity.

The stability of the indazole ring in this particular diol is also linked to the tautomeric form it adopts. The 1H-tautomer, with its benzenoid structure, is inherently more aromatic and stable than the 2H-quinonoid form. researchgate.net The potential for intramolecular hydrogen bonding, as outlined in the previous section, would further lock the molecule into a conformation that maximizes these stabilizing interactions and preserves the aromatic system.

Synthetic Methodologies for 1h Indazole 3,6 Diol and Its Precursors

General Strategies for Indazole Ring System Construction

The construction of the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various synthetic approaches. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Historically, the synthesis of indazoles has relied on cyclization reactions of appropriately substituted benzene derivatives. A common approach involves the diazotization of o-toluidines followed by cyclization. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid can lead to the formation of the indazole ring through the involvement of the adjacent methyl group. chemicalbook.com Another classical method is the reductive cyclization of 2-nitrobenzylamines. diva-portal.org

Furthermore, the reaction of 2-hydroxyaryl ketones with hydrazines can yield indazoles, sometimes without the need to isolate the intermediate hydrazone. thieme-connect.de For example, the condensation of 2,4,2',4'-tetrahydroxybenzophenone with methylhydrazine at high temperatures produces 3-(2,4-dihydroxyphenyl)-1-methyl-1H-indazol-6-ol. thieme-connect.de The use of 2-acylcyclohexane-1,3-diones as starting materials is another versatile strategy that facilitates the subsequent aromatization to form the indazole core. researchgate.net

A well-established route to 3-aminoindazoles involves the reaction of 2-halobenzonitriles with hydrazine (B178648). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism followed by cyclization. For example, 2-fluorobenzonitriles react with hydrazine to form 3-aminoindazoles. organic-chemistry.org

Modern organic synthesis has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic systems, including indazoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of benzimidates with nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization followed by addition and cyclization cascades has been developed for the synthesis of 2-aryl indazoles. nih.gov

Acid and base catalysis plays a crucial role in several synthetic strategies for indazoles. For instance, the cyclization of (2-aminophenyl)acetonitrile upon diazotization in hydrochloric acid yields 1H-indazole-3-carbonitrile. thieme-connect.de Base-mediated reactions are also common. The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to give 1-aryl-1H-indazoles is facilitated by potassium tert-butoxide in DMF. organic-chemistry.org

A one-pot synthesis of substituted 3-hydroxy-1H-indazoles has been developed using glyoxylic acid as a catalyst under solvent-free conditions, highlighting the utility of organocatalysis in indazole synthesis. This method involves the condensation of a benzoate (B1203000) with hydrazine, promoted by ultrasound irradiation.

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For indazole synthesis, this includes the use of greener solvents, catalysts, and energy sources. For example, ultrasound-promoted synthesis represents a green approach by often leading to shorter reaction times, higher yields, and milder conditions. The use of water as a solvent and the development of catalyst-free reactions are also key areas of green chemistry research. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and environmentally friendly route to indazoles. organic-chemistry.org

The following table summarizes various catalytic approaches for indazole synthesis:

| Catalyst Type | Example Reaction | Reference |

| Transition-Metal | Pd-catalyzed arylation of benzophenone hydrazone | organic-chemistry.org |

| Cu-catalyzed coupling of 2-halobenzonitriles | organic-chemistry.org | |

| Rh(III)-catalyzed C-H activation | nih.gov | |

| Co(III)-catalyzed C-H functionalization | nih.gov | |

| Acid/Base | HCl in diazotization-cyclization | thieme-connect.de |

| Potassium tert-butoxide in intramolecular amination | organic-chemistry.org | |

| Glyoxylic acid in one-pot synthesis | ||

| Green Chemistry | Ultrasound-promoted synthesis | |

| Metal-free reaction of 2-aminophenones | organic-chemistry.org |

Acid/Base Catalysis in the Construction of Indazole Derivatives

Regioselective Functionalization Strategies for Hydroxyl Group Introduction at Positions 3 and 6

The introduction of hydroxyl groups at specific positions of the indazole ring is crucial for the synthesis of 1H-indazole-3,6-diol. This often requires regioselective functionalization strategies.

The synthesis of 3-hydroxyindazoles can be challenging. One reported method involves the base-mediated synthesis of 3-hydroxyindazoles. researchgate.net Another approach is the ultrasound-promoted one-pot synthesis from benzoates and hydrazine using glyoxylic acid as a catalyst. The hydroxyl group at the C3 position can also be introduced via oxidation of the corresponding indazole. For instance, the oxidation of 1-aryl-3-perfluoroalkyl-6,7-dihydro-1H-indazol-4(5H)-ones with selenium dioxide can lead to further functionalized indazoles. sci-hub.se The commercially available 6-bromo-1H-indazol-3-ol serves as a key intermediate where the hydroxyl group is already present at the C3 position. achemblock.com

The introduction of a hydroxyl group at the C6 position can be achieved through various methods, often starting from a pre-functionalized benzene ring. A common strategy is the demethylation of a 6-methoxyindazole. For example, (S)-1-(2-aminopropyl)-6-hydroxyindazole can be prepared from its corresponding 6-benzyloxy precursor by hydrogenolysis using palladium on charcoal and ammonium (B1175870) formate (B1220265) as a hydrogen source. sci-hub.se A specific synthesis of 5,6-dihydroxy-1H-indazole involves the use of boron tribromide for the demethylation of a dimethoxy precursor. researchgate.net This powerful deprotecting agent is effective for cleaving aryl methyl ethers to yield the corresponding phenols.

The following table outlines strategies for introducing hydroxyl groups at the C3 and C6 positions:

| Position | Strategy | Reagents/Conditions | Reference |

| C3 | Base-mediated synthesis | - | researchgate.net |

| One-pot condensation | Benzoate, hydrazine, glyoxylic acid, ultrasound | ||

| Starting from a pre-functionalized intermediate | 6-Bromo-1H-indazol-3-ol | achemblock.com | |

| C6 | Demethylation of a methoxy (B1213986) precursor | Boron tribromide | researchgate.net |

| Hydrogenolysis of a benzyloxy precursor | Pd/C, Ammonium formate | sci-hub.se |

Specific Synthetic Routes and Procedures for this compound

While a direct, one-step synthesis of this compound is not prominently reported in the literature, a plausible multi-step synthetic route can be devised based on established methodologies for analogous compounds, particularly the reported synthesis of 5,6-dihydroxy-1H-indazole. researchgate.net

A potential synthetic pathway could commence with a precursor already bearing a protected hydroxyl group or a group that can be converted to a hydroxyl group at the 6-position. A feasible starting material would be 4-methoxy-2-nitrotoluene.

Proposed Synthetic Route:

Bromination of the Precursor: The synthesis could start with the bromination of a suitable precursor. For instance, a methoxy-substituted nitrotoluene could be brominated at the benzylic position.

Formation of the Indazole Ring: The resulting bromo derivative can then be reacted with hydrazine monohydrate in a suitable solvent like 1,4-dioxane (B91453) under reflux. This step would lead to the formation of the indazole ring system through cyclization, yielding a 6-methoxy-1H-indazole derivative.

Introduction of the C3-Hydroxyl Group: The next critical step is the introduction of the hydroxyl group at the C3 position. This could potentially be achieved through oxidation of the C3-H bond. While direct C-H oxidation to a hydroxyl group can be challenging, alternative methods such as initial halogenation at the C3 position followed by nucleophilic substitution with a hydroxide (B78521) source could be explored. The use of intermediates like 6-bromo-1H-indazol-3-ol, where the C3-hydroxyl is already present, suggests that building the ring with this functionality is a viable strategy.

Deprotection to Yield the Final Product: The final step would involve the deprotection of the methoxy group at the C6 position to yield the desired this compound. Boron tribromide (BBr3) in a solvent like dichloromethane (B109758) is a standard and effective reagent for the demethylation of aryl methyl ethers to form phenols. researchgate.net

A schematic representation of a plausible synthesis, adapted from the synthesis of 5,6-dihydroxy-1H-indazole researchgate.net, is presented below:

Starting Material (e.g., a substituted nitrotoluene) -> Step (a) Bromination -> Intermediate A -> Step (b) Cyclization with Hydrazine -> Intermediate B (a substituted indazole) -> Step (c) Functionalization at C3 -> Intermediate C (a 3-functionalized indazole) -> Step (d) Deprotection -> this compound

This proposed route combines established reactions for indazole synthesis and functional group manipulations to provide a logical pathway to the target molecule, this compound.

Optimization of Multi-step Synthesis and Reaction Yields for this compound

For instance, the nitration of 2,4-dihydroxybenzoic acid to yield 2,4-dihydroxy-5-nitrobenzoic acid is a key initial step. The optimization of this reaction involves controlling the temperature and the concentration of the nitrating agent to maximize the yield of the desired product while minimizing the formation of byproducts.

Subsequent reduction of the nitro group to an amino group is another critical step. Various reducing agents can be employed, and the choice of agent can significantly impact the yield and purity of the product. Catalytic hydrogenation, for example, is often a high-yielding method for this transformation.

The diazotization of the resulting amino-dihydroxybenzoic acid derivative, followed by intramolecular cyclization, leads to the formation of the indazole ring system. The conditions for this reaction, such as the choice of acid and the temperature, must be carefully controlled to favor the desired cyclization pathway and maximize the yield of the this compound.

The table below summarizes a potential multi-step synthesis of this compound, highlighting the key transformations and the importance of optimizing reaction yields at each stage.

| Step | Starting Material | Transformation | Key Optimization Parameters | Target Intermediate/Product |

| 1 | 2,4-Dihydroxybenzoic acid | Nitration | Temperature, Nitrating agent concentration | 2,4-Dihydroxy-5-nitrobenzoic acid |

| 2 | 2,4-Dihydroxy-5-nitrobenzoic acid | Reduction | Choice of reducing agent, Catalyst, Pressure, Temperature | 5-Amino-2,4-dihydroxybenzoic acid |

| 3 | 5-Amino-2,4-dihydroxybenzoic acid | Diazotization and Cyclization | Acid choice, Temperature, Reaction time | This compound |

Strategies for Isomer Separation and Purification Relevant to this compound

The synthesis of this compound can often lead to the formation of structural isomers, which necessitates effective separation and purification strategies to isolate the desired compound. The specific isomers formed will depend on the synthetic route and the starting materials used. For example, if a precursor with multiple potential cyclization sites is used, a mixture of indazole regioisomers may be produced.

The primary challenge in the purification of this compound is the separation of the desired 3,6-diol isomer from other potential diol isomers (e.g., 3,4-diol, 3,5-diol, or 3,7-diol) and other impurities. The similar physical and chemical properties of these isomers can make their separation difficult.

Chromatographic techniques are among the most powerful and commonly employed methods for the separation of isomeric mixtures. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be optimized to achieve baseline separation of this compound from its isomers. The choice of stationary phase, mobile phase composition, and gradient elution profile are critical parameters that must be fine-tuned for effective separation.

Column chromatography using silica (B1680970) gel or other stationary phases is another widely used technique for the purification of indazole derivatives on a preparative scale. The selection of an appropriate eluent system is crucial for achieving good separation of the target compound from impurities and isomers.

Crystallization is also a valuable technique for the purification of this compound, particularly for removing small amounts of impurities. The selection of a suitable solvent or solvent system from which the desired isomer preferentially crystallizes is key to the success of this method. In some cases, fractional crystallization may be necessary to separate a mixture of isomers.

The table below outlines common strategies for the separation and purification of this compound.

| Purification Technique | Principle of Separation | Key Optimization Parameters | Applicability |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase | Stationary phase chemistry, Mobile phase composition, Gradient profile, Flow rate | Analytical and preparative scale separation of isomers and impurities |

| Column Chromatography | Adsorption or partition chromatography on a solid support | Stationary phase (e.g., silica gel), Eluent system polarity | Preparative scale purification |

| Crystallization | Differences in solubility of the target compound and impurities in a given solvent | Choice of solvent, Temperature profile, Cooling rate | Final purification step, removal of minor impurities |

Chemical Reactivity and Derivatization of 1h Indazole 3,6 Diol

Reactions Involving the Indazole Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The nitrogen atoms of the indazole ring are key sites for functionalization, most commonly through N-alkylation. The choice of reaction conditions and the nature of the alkylating agent can influence which nitrogen atom (N1 or N2) is modified. In many synthetic routes, the hydroxyl groups are first protected to prevent competing O-alkylation.

For instance, after protecting the hydroxyl groups as methoxy (B1213986) ethers, the resulting 3,6-dimethoxy-1H-indazole can be subjected to N-alkylation. Reaction with a suitable alkyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF), typically leads to alkylation at the N1 position. This regioselectivity is common for 1H-indazoles, where the N1 position is generally more sterically accessible and thermodynamically favored for substitution.

Table 1: Examples of N-alkylation Reactions

| Alkylating Agent | Base/Solvent | Position of Alkylation | Reference |

|---|---|---|---|

| 4-(2-chloroethyl)morpholine | NaH / DMF | N1 | |

| 1-bromo-2-methoxyethane | K2CO3 / DMF | N1 |

N-acylation reactions follow a similar principle, introducing an acyl group onto one of the nitrogen atoms. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base.

Reactivity of the Hydroxyl Groups at Positions 3 and 6 (e.g., O-alkylation, O-acylation, etherification, esterification)

The hydroxyl groups at the C3 and C6 positions are acidic and readily participate in various reactions. Etherification (O-alkylation) is a common modification used both for introducing specific functionalities and for protecting the hydroxyl groups during subsequent reactions on the indazole core.

A standard method for etherification involves treating 1H-indazole-3,6-diol with an alkyl halide in the presence of a base. For example, reacting the diol with a large excess of methyl iodide (MeI) and potassium carbonate (K2CO3) in DMF leads to the formation of 3,6-dimethoxy-1H-indazole. This double alkylation serves as a common first step in multi-step syntheses to protect the reactive hydroxyls before modifying other parts of the molecule. Similarly, other alkyl groups can be introduced using different alkyl halides.

Table 2: Examples of O-alkylation (Etherification) Reactions

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Methyl iodide (excess) | K2CO3 / DMF | 3,6-dimethoxy-1H-indazole |

Esterification (O-acylation) of the hydroxyl groups can be achieved using acylating agents like acyl chlorides or carboxylic anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl groups into ester functionalities, which can alter the molecule's electronic properties and serve as protecting groups that can be removed under basic or acidic conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene portion of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused pyrazole (B372694) ring and the two hydroxyl groups. The directing influence of these groups generally channels incoming electrophiles to the C4, C5, and C7 positions. The precise location of substitution depends on the specific reaction conditions and the steric hindrance imposed by the existing groups. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which introduce nitro, halo, and sulfonic acid groups, respectively, onto the aromatic ring.

Conversely, nucleophilic aromatic substitution is less common on this electron-rich ring system unless an electron-withdrawing group is present or under specific, often harsh, reaction conditions.

Regioselectivity in Further Functionalization of the this compound Scaffold

Regioselectivity is a critical aspect of the chemistry of this compound, with the outcome of reactions being highly dependent on the interplay of electronic and steric factors.

N1 vs. N2 Alkylation: For 1H-indazoles, alkylation typically occurs at the N1 position. This preference is attributed to the greater thermodynamic stability of the N1-substituted product compared to the N2-substituted isomer. The N2 position is generally less favored due to steric hindrance from the C3 substituent and the fused benzene ring.

O- vs. N-Alkylation: In the presence of unprotected hydroxyl groups, alkylation can occur at both the nitrogen and oxygen atoms. The use of specific bases can influence the selectivity. For example, strong bases like sodium hydride tend to deprotonate both N-H and O-H groups, potentially leading to mixtures of products, while milder bases like potassium carbonate may favor O-alkylation under certain conditions. To achieve selective N-alkylation, the hydroxyl groups are almost always protected first.

Aromatic Substitution: The positions on the benzene ring (C4, C5, C7) are all activated by the hydroxyl groups and the pyrazole ring. The C4 and C7 positions are ortho to the C3a-N2 and C7a-N1 bonds of the pyrazole ring, respectively, while C5 is para to the C6-OH group. The specific site of electrophilic attack is a balance between these activating effects and steric hindrance.

Development of Advanced Synthetic Intermediates and Building Blocks from this compound

This compound is a valuable starting material for creating more complex synthetic intermediates, particularly in the development of pharmacologically active agents like kinase inhibitors.

A common strategy involves a multi-step sequence:

Protection/Etherification: The hydroxyl groups at C3 and C6 are first protected, often by converting them into methoxy or benzyloxy ethers to prevent unwanted side reactions. This yields intermediates like 3,6-dimethoxy-1H-indazole or 3,6-bis(benzyloxy)-1H-indazole.

N-Functionalization: The protected indazole is then functionalized at the N1 position. This is a key step for introducing side chains designed to interact with specific biological targets. For example, reacting 3,6-dimethoxy-1H-indazole with an alkyl halide containing a terminal functional group (like a morpholine (B109124) or piperazine (B1678402) ring) creates a more elaborate intermediate.

Deprotection: Finally, the protecting groups on the oxygen atoms are removed to reveal the free hydroxyls. For instance, methoxy groups can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3), while benzyloxy groups are commonly removed by catalytic hydrogenation.

This sequence yields advanced building blocks like N1-substituted-1H-indazole-3,6-diols, which are then used in the final steps of a synthesis to produce target molecules. These intermediates are highly valued because they contain the core indazole-diol structure decorated with a specific side chain, ready for further coupling or modification.

Pharmacological and Biological Activities of 1h Indazole 3,6 Diol Derivatives

Anti-cancer Activity and Investigation of Associated Molecular Targets (e.g., kinase inhibition)

Indazole derivatives are prominent in oncology research, with many compounds demonstrating potent anti-cancer effects through various mechanisms, primarily the inhibition of protein kinases that are crucial for tumor cell growth and survival. pnrjournal.commdpi.com

Research has shown that indazole derivatives can interfere with key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is commonly hyperactivated in many cancers and regulates cell proliferation, survival, and migration. nih.govnih.gov For instance, a series of 3-amino-1H-indazole derivatives were synthesized, with one compound, W24, showing broad-spectrum antiproliferative activity against HT-29, MCF-7, A-549, and HepG2 cancer cells, with IC₅₀ values ranging from 0.43 to 3.88 μM. nih.gov Another study on 3-ethynyl-1H-indazoles identified compounds that could inhibit AKT and PRAS40 phosphorylation in the low micromolar range, confirming their impact on this pathway. nih.gov

Kinase inhibition is a major mechanism for the anti-cancer action of indazoles. eurekaselect.comresearchgate.net Derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. eurekaselect.com For example, novel indazole-pyrimidine based compounds have been evaluated as VEGFR-2 kinase inhibitors, which are key to angiogenesis (the formation of new blood vessels that feed a tumor). researchgate.net Compound 6i from this series showed a potent IC₅₀ of 24.5 nM against VEGFR-2. researchgate.net Other derivatives have been designed to target FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukaemia (AML). mdpi.com

Additionally, some indazole derivatives exhibit antiproliferative effects by disrupting tubulin polymerization, a process essential for cell division. A series of 1H-indazole-3-amine derivatives were evaluated against several cancer cell lines, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. mdpi.com

| Compound | Target (Cell Line/Kinase) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| W24 (3-amino-1H-indazole derivative) | HT-29, MCF-7, A-549, HepG2 | 0.43-3.88 μM | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | mdpi.com |

| Compound 6i (Indazole-pyrimidine derivative) | VEGFR-2 | 24.5 nM | researchgate.net |

| Compound 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative) | FLT3-D835Y | 5.64 nM | mdpi.com |

| Compound 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative) | FLT3-ITD (W51) | 22.8 nM | mdpi.com |

Anti-inflammatory Effects and Elucidation of Relevant Cellular Pathways

The indazole scaffold is the basis for several compounds with significant anti-inflammatory properties. researchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine, for example, features a 1-benzyl-1H-indazol-3-yloxy moiety. mdpi.com The anti-inflammatory mechanisms of indazole derivatives are often linked to the inhibition of key enzymes and signaling pathways in the inflammatory cascade. nih.govresearchgate.net

Studies have demonstrated that indazole and its derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. nih.govresearchgate.net In one study, various indazoles showed significant COX-2 inhibition, with 5-aminoindazole (B92378) being particularly potent. nih.gov This inhibition of COX-2 is a primary mechanism for the anti-inflammatory effects observed. nih.gov

Beyond COX inhibition, these compounds can also suppress pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net The ability to modulate these cytokines points to a broad-spectrum anti-inflammatory potential. nih.gov Some derivatives have also been found to inhibit transcription factors, such as NF-kappa-B (NF-κB), which is a central regulator of inflammatory gene expression. bloomtechz.com Furthermore, the free radical scavenging activity of indazole derivatives contributes to their anti-inflammatory profile by reducing oxidative stress that can perpetuate inflammation. nih.govresearchgate.net

| Compound | Assay/Target | Result (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced paw oedema (100 mg/kg) | 61.03% inhibition | nih.gov |

| 5-Aminoindazole | Carrageenan-induced paw oedema (100 mg/kg) | 83.09% inhibition | nih.gov |

| 6-Nitroindazole | Carrageenan-induced paw oedema (100 mg/kg) | ~84% inhibition | researchgate.net |

| 5-Aminoindazole | COX-2 Inhibition | IC₅₀ = 12.32 μM | nih.gov |

| 6-Nitroindazole | DPPH radical scavenging (200μg/ml) | 72.60% inhibition | nih.gov |

Antimicrobial and Antifungal Potential

The indazole nucleus is a versatile scaffold for the development of new antimicrobial and antifungal agents. researchgate.netnih.gov A variety of synthetic indazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. banglajol.inforesearchgate.net

In terms of antibacterial activity, studies on 6-bromo-1H-indazole derivatives revealed that some were moderately to potentially active against the Gram-positive bacterium Bacillus subtilis. banglajol.info The proposed mechanisms for this activity include the inhibition of essential bacterial enzymes involved in DNA replication or cell wall synthesis, or the disruption of the bacterial cell membrane. banglajol.info Other research has highlighted the broad-spectrum potential of indazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli.

Regarding antifungal properties, various indazole derivatives have been evaluated for their activity against Candida species, which are a common cause of fungal infections. bvsalud.org A study focusing on a series of 3-phenyl-1H-indazole derivatives found them to have the best broad-spectrum anticandidal activity. bvsalud.org Specifically, a derivative with an N,N-diethylcarboxamide substituent was the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species, suggesting that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new antifungal drugs. bvsalud.org

Antiviral Properties and Mechanism Exploration

Indazole-containing compounds have been identified as possessing a wide range of pharmacological activities, including antiviral properties. researchgate.netinnovareacademics.in The structural diversity of the indazole core allows for modifications that can target various viral processes. ijpsr.com General reviews on the biological properties of indazoles consistently list anti-HIV and other antiviral activities as key therapeutic potentials of this class of compounds. researchgate.netnih.govinnovareacademics.in While specific mechanistic studies on 1H-indazole-3,6-diol derivatives are not yet prevalent in the literature, the established antiviral potential of the broader indazole family suggests this is a promising area for future research.

Antiparasitic and Antiprotozoal Research

The indazole scaffold has been explored for its potential in combating parasitic and protozoal infections. researchgate.net Research has shown that certain derivatives are effective against various protozoans. nih.govacs.org

One study focused on indazole N-oxide derivatives as antiprotozoal agents, highlighting their synthesis and biological evaluation. acs.org In another significant piece of research, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested against three Leishmania species. nih.gov While activity was limited against L. tropica and L. major, seven of the synthesized derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular modeling suggested that the inhibitory effectiveness was influenced by the specific rings attached to the indazole core, with triazole-containing derivatives proving more efficient than those with oxazoline. nih.gov Furthermore, biological evaluations of other indazole derivatives have shown them to be more potent than the standard drug metronidazole (B1676534) in certain antiprotozoal assays. pnrjournal.com

Other Significant Biological Activities (e.g., neuroprotective, anti-diabetic, antiarrhythmic, anti-HIV)

The therapeutic potential of the indazole scaffold extends beyond the activities previously mentioned, encompassing a diverse range of other biological effects. researchgate.netnih.gov

Neuroprotective Activity: Preliminary studies have suggested that indazole derivatives may offer neuroprotective effects, making them interesting candidates for investigation in the context of neurodegenerative diseases. bloomtechz.com The 6-bromo-1H-indazole derivative has also been noted as a potent neuroprotective agent. banglajol.info

Anti-diabetic Activity: The indazole nucleus is present in compounds that have been investigated for their antidiabetic function. nih.gov While specific studies on this compound are lacking, other heterocyclic compounds like chalcones and triterpenes have demonstrated anti-diabetic effects by inhibiting enzymes such as α-glucosidase, α-amylase, and glycogen (B147801) phosphorylase, which are relevant targets in diabetes management. frontiersin.orgmdpi.comresearchgate.net

Antiarrhythmic Activity: Indazole derivatives have been explored for their utility in treating cardiovascular diseases, with antiarrhythmic activity being one of the noted pharmacological properties. nih.gov

Anti-HIV Activity: The indazole scaffold is frequently cited in reviews for its potential as an anti-HIV agent, forming a basis for the development of new antiretroviral therapies. researchgate.netnih.gov

Investigation of Cellular Mechanisms of Action and Signal Transduction Pathways

The diverse biological activities of indazole derivatives are underpinned by their ability to modulate a variety of cellular and signal transduction pathways. nih.govbloomtechz.com A primary mechanism, particularly in cancer, is the inhibition of kinase signaling cascades. nih.govnottingham.ac.uk

Derivatives targeting the PI3K/AKT/mTOR pathway have been shown to inhibit tumor cell proliferation, affect DNA synthesis, and induce apoptosis by regulating proteins like Cyclin B1 and Bcl-xL. nih.gov These compounds can also induce G2/M cell cycle arrest and inhibit cancer cell migration and invasion by downregulating the epithelial-mesenchymal transition (EMT) pathway. nih.gov

In the context of vascular diseases, the indazole derivative YD-3 was found to inhibit thrombin-induced vascular smooth muscle cell proliferation. nih.gov Its mechanism involves a profound inhibition of Ras and ERK1/2 activities, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

For anti-inflammatory actions, the mechanisms involve the inhibition of COX enzymes and the suppression of the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines. nih.govbloomtechz.com Oxidative stress is known to activate multiple signal transduction pathways, including ERK, JNK, and Akt, and compounds that mitigate this stress can prevent downstream events like apoptosis. nih.gov The ability of indazole derivatives to interact with and modulate these fundamental signaling pathways is central to their therapeutic potential. bloomtechz.com

Structure Activity Relationship Sar Studies of 1h Indazole 3,6 Diol Analogues

Impact of Substitutions on the Indazole Ring System on Biological Efficacy

Modifications to the indazole ring system have a profound effect on the biological activity of its derivatives. The introduction of various substituents at different positions can significantly enhance or diminish their therapeutic efficacy.

Key findings from various studies include:

Halogenation: The introduction of fluorine atoms can influence a compound's metabolic stability and binding affinity. u-tokyo.ac.jp For instance, the presence of a 4-fluoro substitution on the indazole ring has been shown to enhance anticancer efficacy. Similarly, a 5-fluoro substituent in certain indazole analogues was found to improve oral bioavailability. nih.gov

Alkyl and Aryl Groups: The addition of alkyl or aryl groups can modulate the lipophilicity and steric interactions of the molecule with its biological target. For example, replacing an ethyl group with a cyclobutyl group in a series of indazole-based selective estrogen receptor degraders (SERDs) led to enhanced potency. nih.gov In another study, the introduction of a benzyl (B1604629) group at the N1 position of the indazole ring was a key modification in developing potent inhibitors.

Nitro Group: The position of a nitro group on the indazole ring is critical for its biological effect. A nitro group at the 2-position has been associated with significant anticancer activity, whereas moving it to the para position resulted in a decrease in these properties.

Other Functional Groups: The incorporation of methyl, ethoxy, and hydroxy groups has been shown to be crucial for the antimicrobial activity of certain indazole derivatives. The presence of a methoxy (B1213986) group at the 4-position and an ethoxy group at the 6-position of the indazole ring resulted in potent anticancer activity against specific cell lines.

These examples underscore the principle that even minor changes to the indazole ring can lead to significant differences in biological activity, highlighting the importance of a systematic approach to SAR studies.

| Substituent | Position on Indazole Ring | Observed Impact on Biological Efficacy | Reference Compound Series |

|---|---|---|---|

| 4-Fluoro | 4 | Enhanced anticancer efficacy. | Indazole derivatives for anticancer activity |

| 2-Nitro | 2 | Significant anticancer activity. | Indazole derivatives for anticancer activity |

| Cyclobutyl (vs. Ethyl) | - | Enhanced potency as selective estrogen receptor degraders. nih.gov | Indazole-based SERDs |

| Methyl, Ethoxy, Hydroxy | - | Crucial for broad-spectrum antibacterial activity. | Indazole derivatives for antimicrobial activity |

| Methoxy (at 4) and Ethoxy (at 6) | 4 and 6 | Potent anticancer activity against A549 and MCF7 cell lines. | Indazole derivatives for anticancer activity |

Role of Hydroxyl Group Positions (3 and 6) in Modulating Biological Activity and Selectivity

The hydroxyl group is a polar functional group that can act as both a hydrogen bond donor and acceptor. researchgate.net This dual capability allows it to form strong and specific interactions with amino acid residues in the active site of a biological target, such as an enzyme or receptor. researchgate.net These interactions are crucial for stabilizing the ligand-target complex and are often a key factor in determining the potency and selectivity of a drug candidate.

For example, in a series of indazole derivatives designed as kinase inhibitors, the presence of a hydroxyl group at the 6-position was found to be important for their activity. ontosight.ai This hydroxyl group, along with other structural features, contributes to the molecule's ability to bind effectively to the kinase's active site. ontosight.ai The precise orientation of the hydroxyl group, dictated by its position on the indazole ring, can influence which specific amino acid residues it interacts with, thereby modulating the compound's selectivity for different kinases.

Furthermore, the interchange of amino and hydroxyl groups is a known bioisosteric replacement strategy in drug design. u-tokyo.ac.jp This is due to their similar steric size and their ability to participate in hydrogen bonding. u-tokyo.ac.jp The strategic placement of hydroxyl groups, as in 1H-indazole-3,6-diol, can therefore be a key element in designing molecules with specific biological activities.

Influence of Linker Chemistry and Side Chain Modifications on Pharmacological Profiles

Key research findings in this area include:

Amide Linkers: In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov Specifically, the indazole-3-carboxamide scaffold was active, while its reverse amide isomer was inactive, demonstrating the importance of the linker's orientation. nih.gov

Urea (B33335) Linkers: The use of a urea linker to connect a pyrazole (B372694) to an aryl ring was employed to maintain a planar arrangement similar to that of indazoles, thereby influencing binding to the target. nih.gov

Ether and Alkyl Linkers: Modifications to linkers, such as changing from an indazole to a 4-(N-Boc) aminopiperidine linker, have been shown to alter the efficacy and selectivity of compounds against different cancer cell lines. mdpi.com Similarly, using 2-(4-aminophenyl) ethylamine (B1201723) as a linker resulted in improved efficacy against certain cancer cell lines compared to the parent indazole. mdpi.com

Side Chain Modifications: Shortening the side chain of certain indazole derivatives has been shown to enhance their inhibitory activity. rsc.org The introduction of a hydroxymethyl side chain was found to be crucial for the inhibitory activity of certain compounds, with its replacement by other groups leading to a reduction in potency. rsc.org

These studies highlight that the linker is not merely a spacer but an active component of the molecule that can be fine-tuned to optimize pharmacological properties.

| Linker/Side Chain Modification | Compound Series | Impact on Pharmacological Profile |

|---|---|---|

| Indazole-3-carboxamide vs. reverse amide isomer nih.gov | CRAC channel blockers | The 3-carboxamide was active, while the reverse isomer was inactive. nih.gov |

| 4-(N-Boc) aminopiperidine linker vs. indazole linker mdpi.com | Anticancer agents | Enhanced efficacy against A-549 cells, but lower efficacy against MCF-7 cells. mdpi.com |

| 2-(4-aminophenyl) ethylamine linker vs. indazole linker mdpi.com | Anticancer agents | Similar IC50 on MCF-7 cells and moderate activity on A-549 cells where the parent was inactive. mdpi.com |

| Shortening of the side chain rsc.org | ERK2 inhibitors | Resulted in a compound with an IC50 of 12.6 nM. rsc.org |

| Hydroxymethyl side chain vs. hydrogen or sulfonamide rsc.org | HIF-1 inhibitors | The hydroxymethyl group was essential for good inhibitory activity. rsc.org |

Correlation between Molecular Structure and Specific Biological Target Binding Affinity

The binding affinity of an indazole derivative to its biological target is intricately linked to its three-dimensional structure and the specific interactions it forms within the binding site. Molecular docking and other computational techniques are often employed to understand these interactions and guide the design of more potent and selective inhibitors. tandfonline.com

Key factors influencing binding affinity include:

Hydrogen Bonding: The ability of functional groups, such as the hydroxyl groups in this compound, to form hydrogen bonds with amino acid residues in the target's active site is a major contributor to binding affinity. researchgate.net

Hydrophobic Interactions: The non-polar regions of the indazole ring and its substituents can engage in hydrophobic interactions with corresponding pockets in the binding site, further stabilizing the ligand-target complex. tandfonline.com

π-Stacking Interactions: The aromatic nature of the indazole ring allows for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which can significantly enhance binding affinity. tandfonline.com

Conformational Stability: The stability of the ligand-protein complex, as assessed by molecular dynamics simulations, is a good indicator of robust binding affinity.

Studies have shown that the number and type of interactions between an indazole compound and the amino acid residues of its target directly correlate with its binding affinity. For instance, in a study of indazole compounds inhibiting S-adenosyl homocysteine/methylthioadenosine nucleosidase, the most active compound formed interactions with 15 amino acid residues, which was more than other less active compounds in the series. aboutscience.eu

Development of SAR Models for Specific Biological Targets and Disease Indications

To systematically understand and predict the biological activity of indazole derivatives, researchers often develop Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity.

Key aspects of SAR and QSAR model development include:

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a series of indazole analogues.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are used to build models that relate the descriptors to the observed biological activity.

Model Validation: The predictive power of the developed models is rigorously validated using internal and external test sets of compounds.

For example, a 2D-QSAR model with a high correlation coefficient (r²=0.9512) and a 3D-QSAR model with a high predictive accuracy (q²=0.9132) were developed to guide the design of potent Tyrosine Threonine Kinase (TTK) inhibitors. These models highlighted key structural features that influence biological activity, enabling a more rational approach to drug design.

The development of such models is crucial for prioritizing the synthesis of new analogues, optimizing lead compounds, and ultimately accelerating the discovery of novel therapeutic agents for specific disease indications.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of 1H-indazole derivatives and identifying key interactions that contribute to their biological activity.

Research on various indazole derivatives has demonstrated the utility of molecular docking in predicting their binding affinity and orientation within the active sites of therapeutically relevant enzymes. For instance, docking studies on a series of 1H-indazole analogs against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, revealed that compounds with specific substitutions, such as a difluorophenyl group, exhibited strong binding energies. innovareacademics.in One such derivative, 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone, showed a high binding energy of -9.11 kcal/mol, forming conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355. innovareacademics.in Another derivative, (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone, displayed a binding affinity of -8.80 kcal/mol and interacted with Ala527 through a C-H bond. innovareacademics.in

Similarly, in the context of anti-leishmanial drug discovery, molecular docking was used to predict the binding of 3-chloro-6-nitro-1H-indazole derivatives to the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov The results indicated highly stable binding and a network of hydrophobic and hydrophilic interactions, suggesting that these compounds are promising leads for further optimization. nih.govsemanticscholar.orgbg.ac.rs Docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives with FMS-like tyrosine kinase 3 (FLT3) showed that the indazole group can act as a hinge binder, forming crucial hydrogen bonds with residues like Cys694 and Asp829. tandfonline.com

These studies underscore the power of molecular docking to elucidate the structural basis of ligand-target interactions and guide the design of more potent and selective 1H-indazole-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

While specific QSAR studies focusing solely on 1H-indazole-3,6-diol are not extensively documented in the provided results, the principles of QSAR are widely applied to the broader class of indazole derivatives. For instance, a QSAR analysis of N-heterocyclic compounds, including indazoles, identified specific molecular fragments that are statistically linked to either efficient or poor biodegradability. d-nb.info This type of analysis helps in designing compounds with favorable environmental profiles.

The general approach involves generating a set of molecular descriptors for a series of indazole derivatives with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a regression or classification model that can predict the activity of new indazole derivatives based on their descriptor values.

Molecular Dynamics Simulations for Ligand Stability, Conformational Analysis, and Protein-Ligand Complex Dynamics

MD simulations have been successfully applied to study the stability of various indazole derivatives in complex with their target enzymes. For example, MD simulations of a 1H-indazole analog, BDF, complexed with the COX-2 enzyme indicated that the compound remained relatively stable within the active site. innovareacademics.in Similarly, for 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione reductase, MD simulations showed that the most active compound remained in a stable equilibrium at the binding site, with a structural deviation of approximately 1–3 Å. nih.govsemanticscholar.orgbg.ac.rsresearchgate.net These simulations, often coupled with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, can also estimate the binding free energies, providing a more accurate prediction of binding affinity. nih.govsemanticscholar.orgbg.ac.rs

The insights gained from MD simulations are invaluable for confirming the binding modes predicted by molecular docking and for refining the design of new derivatives with improved stability and residence time at the target.

De Novo Design Approaches for Novel this compound Derivatives with Enhanced Potency and Selectivity

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. whiterose.ac.uk This approach can be particularly useful for exploring new chemical space and identifying novel scaffolds for drug discovery.

Reaction-based de novo design, for instance, combines building blocks according to known chemical reactions to generate synthetically accessible molecules. whiterose.ac.uk For the this compound scaffold, a de novo design approach could involve using the indazole core as a starting point and computationally "growing" substituents at various positions to optimize interactions with a specific target. Machine learning techniques can be integrated into this process to guide the selection of building blocks and reactions that are most likely to yield compounds with high potency and selectivity. whiterose.ac.uk

Another approach is structure-based de novo design, where a ligand is built directly within the binding site of a target protein. nih.gov This method was used to develop a highly potent inhibitor of the G2019S mutant of LRRK2, a kinase implicated in Parkinson's disease. nih.gov Starting with a known inhibitor as a core, new functional groups were added to enhance hydrophobic interactions within the ATP-binding site, leading to a significant increase in biochemical potency. nih.gov A similar strategy could be employed to design novel this compound derivatives with enhanced activity against various therapeutic targets.

Computational Prediction of Binding Modes and Pharmacophore Generation

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. medsci.org A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based).

For the indazole scaffold, pharmacophore models can be developed to guide the search for new derivatives with similar biological activities. For example, a structure-based pharmacophore model for Akt2 inhibitors was generated from the crystal structure of the enzyme complexed with a known inhibitor. medsci.org This model, which included hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups, was then used to screen for new potential inhibitors. medsci.org

Recently, diffusion models like PharmacoForge have been developed for the rapid generation of pharmacophore candidates conditioned on a protein pocket. chemrxiv.orgchemrxiv.org These generated pharmacophores can then be used to screen large databases of commercially available compounds, ensuring that the identified hits are readily accessible for experimental testing. chemrxiv.orgchemrxiv.org This approach streamlines the drug discovery process by bridging the gap between computational design and practical synthesis.

Application of ADMET Prediction in Rational Drug Design of Indazole Derivatives

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus reducing the likelihood of late-stage failures in drug development. gjpb.de

Various computational tools and servers, such as Molinspiration, PreADMET, and Osiris, are used to predict a wide range of ADMET properties. gjpb.de These properties include drug-likeness, bioactivity, oral absorption, plasma protein binding, blood-brain barrier penetration, and potential toxicity risks. gjpb.de For indazole derivatives, these predictions can help prioritize which compounds to synthesize and test. For example, a study on heterocyclic derivatives for renal cancer screened 121 compounds for their ADMET properties and identified 19 with favorable drug-like characteristics and better absorption profiles than the standard drug Sorafenib. gjpb.de

By integrating ADMET prediction into the early stages of the design cycle, researchers can focus their efforts on developing this compound derivatives that not only have high potency but also possess the necessary properties to be safe and effective drugs.

Advanced Research Methodologies and Techniques

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural elucidation of 1H-indazole-3,6-diol and its derivatives relies on a combination of advanced spectroscopic methods. These techniques provide detailed information on connectivity, molecular formula, and three-dimensional structure.

2D-Nuclear Magnetic Resonance (2D-NMR): While standard 1H and 13C NMR provide fundamental structural information, 2D-NMR techniques are indispensable for complex assignments. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the indazole and diol rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and those further away, respectively. For related indazole Schiff bases, 2D-NOESY has been used to confirm the stereochemistry of the azomethine moiety. researchgate.net These methods are critical for unambiguously assigning every atom in the this compound structure and confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. mdpi.com For this compound, HRMS (often using ESI - Electrospray Ionization) would be used to verify its molecular formula, C₇H₆N₂O₂, by comparing the experimentally measured mass to the calculated exact mass with a high degree of accuracy. wiley-vch.de

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise spatial arrangement of atoms in the solid state. missouri.edu For this compound, this technique would confirm the planarity of the bicyclic indazole core, determine bond lengths and angles, and elucidate the conformation of the hydroxyl groups. Crucially, it would also resolve any tautomeric ambiguities, definitively identifying the proton's location on the pyrazole (B372694) ring (1H vs. 2H), which is a known characteristic of the indazole system. researchgate.net Studies on other indazole derivatives have successfully used this method to characterize their crystal structures. researchgate.net

Table 1: Illustrative Spectroscopic Data for Characterization of an Indazole Derivative This table provides example data that would be expected from the analysis of a compound like this compound.

| Technique | Parameter | Exemplary Finding | Reference |

|---|---|---|---|

| ¹H-NMR (500 MHz, DMSO-d6) | Chemical Shift (δ) | δ 10.5 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H) | mdpi.com |

| ¹³C-NMR (75 MHz, CDCl₃) | Chemical Shift (δ) | δ 138.6, 132.8, 130.7, 128.9, 126.7, 122.0 | mdpi.com |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 244.9, Found: 244.9 for 3-iodo-1H-indazole | mdpi.com |

| X-ray Crystallography | Crystal System | Identifies hydrogen-bonded trimers in 3-methylcarboxy-1H-indazole | missouri.edu |

Chromatographic Separation and Purification Methodologies for Complex Mixtures of Indazole Derivatives

The synthesis of indazole derivatives often results in mixtures containing regioisomers (e.g., 1H and 2H isomers), starting materials, and by-products. google.com Effective purification is therefore essential to isolate the compound of interest.

Column Chromatography: This is the most widely used purification technique for indazole derivatives at a laboratory scale. samipubco.com Typically, silica (B1680970) gel (e.g., 60–120 mesh) is used as the stationary phase, with a solvent system of varying polarity, such as ethyl acetate (B1210297) in hexane, as the eluent to separate the components of the crude reaction mixture. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical assessment of purity and for preparative separation. sielc.com Reverse-phase (RP) HPLC methods are common, using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.comsielc.com These methods are scalable and can be used to isolate highly pure fractions of compounds like this compound for subsequent biological testing. sielc.com

Recrystallization: For separating certain isomeric indazole derivatives, recrystallization from a selected mixed solvent system can be an effective alternative to chromatography, particularly for industrial-scale production. google.com This method relies on the differential solubility of the isomers in the chosen solvent mixture to achieve separation and purification. google.com

In vitro Biological Assays for High-Throughput Screening and Activity Evaluation

To identify potential biological activities of this compound, high-throughput screening (HTS) against various biological targets is a primary approach. The indazole scaffold is a common feature in kinase inhibitors, making enzymatic assays a logical starting point. chim.itresearchgate.net

HTS Campaigns: Large libraries of compounds are screened to identify "hits." Indazole derivatives have been successfully identified as activators of Sirt 1 and inhibitors of Unc-51-Like Kinase 1 (ULK1) through HTS campaigns. acs.orgnih.gov An HTS approach for this compound would likely involve screening it against a panel of disease-relevant enzymes or receptors.

Enzymatic Assays: For kinase targets, various assay formats are used to measure the inhibition of enzyme activity, yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Examples include the Z'-LYTE and LanthaScreen assays, which have been used to evaluate 3-ethynyl-1H-indazoles against the PI3K/AKT/mTOR pathway. nih.gov Homogeneous Time-Resolved Fluorescence (HTRF) binding assays are another method used to assess the inhibitory activity of indazole derivatives, for instance, against the PD-1/PD-L1 interaction. nih.gov

Table 2: Examples of In Vitro Assays for Indazole Derivatives

| Assay Type | Target/Purpose | Example Compound Class | Measured Endpoint | Reference |

|---|---|---|---|---|

| HTRF Binding Assay | PD-1/PD-L1 Interaction | 4-phenyl-1H-indazole derivatives | IC₅₀ | nih.gov |

| LanthaScreen Cellular Assay | PI3K/PDK1 Pathway | 3-ethynyl-1H–indazoles | IC₅₀ | nih.gov |

| Biochemical Assay | ULK1 Kinase Inhibition | Indazole-derived ULK1 inhibitors | IC₅₀ | acs.org |

| Sirt 1 Activation Assay | Sirt 1 Activation | Indazole derivatives | Activation Level | nih.gov |

Cell-Based Assays for Studying Cellular Permeability, Cytotoxicity, and Specific Cellular Responses

Following in vitro screening, promising compounds are evaluated in cell-based assays to assess their effects in a more biologically relevant context. These assays can determine if a compound can enter cells, if it is toxic, and how it affects cellular pathways. biocompare.com

Cytotoxicity Assays: The most common method to evaluate the cytotoxic or anti-proliferative effect of a compound is the MTT assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. biocompare.com It is used to determine the IC₅₀ value of a compound against various cell lines, such as human cancer cells (e.g., K562, A549) and normal cell lines (e.g., HEK-293) to assess both potency and selectivity. semanticscholar.orgnih.gov

Cellular Permeability Assays: For a compound to be effective, it often needs to cross the cell membrane. Cellular permeability can be evaluated using models such as the Caco-2 cell permeability assay. nih.gov Caco-2 cells form a monolayer that mimics the human intestinal epithelium, and the rate at which a compound crosses this barrier provides an estimate of its potential for oral absorption. nih.gov

Specific Cellular Response Assays: Depending on the target, specific assays are used to confirm the mechanism of action within the cell. For example, if this compound were identified as an anti-cancer agent, assays for apoptosis (e.g., via flow cytometry) and cell cycle analysis would be conducted to understand how it induces cell death or halts proliferation. semanticscholar.orgnih.gov

Biophysical Methods for Quantitative Assessment of Molecular Target Interactions

To confirm that a compound directly binds to its intended molecular target and to quantify the binding affinity, biophysical methods are essential. These techniques provide direct evidence of a physical interaction, which is crucial for validating a compound's mechanism of action.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. The binding event is detected as a change in the refractive index. nih.gov This method provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity. nih.gov SPR has been used to demonstrate the high-affinity binding of indazole derivatives to targets like PD-L1 and soluble guanylate cyclase. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC is another gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). While less common in initial screening than SPR, ITC is invaluable for detailed characterization of the binding thermodynamics for lead compounds.